molecular formula C20H14BrFN4O3S B2475917 2-(((3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol CAS No. 1251579-91-5

2-(((3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol

Cat. No.: B2475917
CAS No.: 1251579-91-5
M. Wt: 489.32
InChI Key: XPDNLVNQCLOFFV-UHFFFAOYSA-N
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Description

2-(((3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol is a useful research compound. Its molecular formula is C20H14BrFN4O3S and its molecular weight is 489.32. The purity is usually 95%.
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Scientific Research Applications

Pharmacophore Design and MAP Kinase Inhibition Compounds with similar structural features, particularly those incorporating pyrimidine and oxadiazole scaffolds, have been explored for their potential as selective inhibitors of mitogen-activated protein (MAP) kinases, specifically p38α MAP kinase. This enzyme plays a crucial role in the release of proinflammatory cytokines. Research in this area focuses on the design, synthesis, and activity studies of such inhibitors, highlighting the importance of structural features like the pyrimidine ring and the potential for introducing side chains to improve inhibitory activity and selectivity (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Synthesis and Application of Fluorinated Compounds The synthesis of fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, highlights the significance of these molecules in the manufacture of non-steroidal anti-inflammatory and analgesic materials. Such research underscores the challenges and innovations in the synthesis processes, including the exploration of cost-effective and less toxic methods, which could be relevant to the synthesis and application of the compound (Qiu, Gu, Zhang, & Xu, 2009).

Optoelectronic Material Development Compounds containing pyrimidine rings have been investigated for their applications in optoelectronic materials. The integration of pyrimidine fragments into π-extended conjugated systems is valuable for creating novel materials for organic light-emitting diodes (OLEDs), image sensors, and solar cells. This research emphasizes the potential of pyrimidine-based compounds in the development of advanced materials with specific optoelectronic properties (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Hybrid Catalysts in Medicinal Chemistry The use of hybrid catalysts for synthesizing pyranopyrimidine scaffolds demonstrates the evolving methodologies in medicinal and pharmaceutical chemistry. Such scaffolds are crucial for developing compounds with significant biological activity, indicating a potential area of application for the compound . Research in this field focuses on the synthesis pathways, the role of catalysts, and the exploration of new molecules with therapeutic potential (Parmar, Vala, & Patel, 2023).

Properties

IUPAC Name

2-[[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-(4-methoxyphenyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrFN4O3S/c1-28-13-5-2-11(3-6-13)16-9-17(27)24-20(23-16)30-10-18-25-19(26-29-18)12-4-7-15(22)14(21)8-12/h2-9H,10H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDNLVNQCLOFFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=CC(=C(C=C4)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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